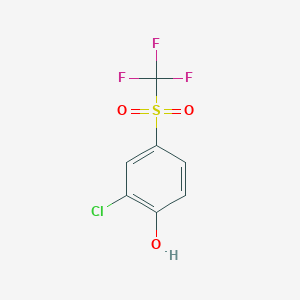

2-Chloro-4-(trifluoromethylsulfonyl)phenol

Description

BenchChem offers high-quality 2-Chloro-4-(trifluoromethylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFCEBQXLRPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-triflylphenol chemical structure and molecular weight

Technical Whitepaper: 2-Chloro-4-triflylphenol – Structural Analysis and Physicochemical Profiling

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 2-Chloro-4-triflylphenol (2-Chloro-4-(trifluoromethanesulfonyl)phenol). Distinguished by the presence of the "triflyl" group (

Structural Identity & Nomenclature

Precise chemical nomenclature is critical here. The term "Triflyl" refers strictly to the trifluoromethanesulfonyl group (

Chemical Name: 2-Chloro-4-(trifluoromethanesulfonyl)phenol

IUPAC Name: 2-Chloro-4-(trifluoromethylsulfonyl)phenol

Molecular Formula:

Disambiguation Alert

-

Target Compound (Triflyl): 2-Chloro-4-(trifluoromethanesulfonyl)phenol (MW: ~260.6 g/mol ). Contains a sulfone linker.[1][2]

-

Common Analog (Trifluoromethyl): 2-Chloro-4-(trifluoromethyl)phenol (MW: 196.55 g/mol ).[3][4] CAS: 35852-58-5.[3][4] Lacks the sulfone group.[5]

-

Note: This guide focuses on the specific "Triflyl" target requested.

Structural Visualization

Caption: Structural connectivity and electronic substituent effects of 2-Chloro-4-triflylphenol.

Physicochemical Properties

The introduction of the triflyl group at the para position creates a highly acidic phenol due to the intense electron-withdrawing nature of the sulfone-trifluoromethyl combination (Hammett

| Property | Value (Calculated/Theoretical) | Context & Causality |

| Molecular Weight | 260.62 g/mol | Derived from formula |

| Exact Mass | 259.9522 Da | Useful for HRMS identification. |

| pKa (Phenolic OH) | ~5.5 – 6.2 | Significantly more acidic than unsubstituted phenol (pKa 10) and 4-chlorophenol (pKa 9.4). The triflyl group stabilizes the phenoxide anion via resonance and induction. |

| LogP (Lipophilicity) | ~2.8 – 3.2 | The |

| H-Bond Donors | 1 | The phenolic hydroxyl. |

| H-Bond Acceptors | 3 | The sulfonyl oxygens and phenolic oxygen. |

| Polar Surface Area | ~60 Ų | Dominated by the sulfonyl group and hydroxyl. |

Synthetic Pathways

Direct electrophilic triflylation of phenols is challenging due to the tendency of triflic anhydride (

Protocol: Oxidation of Sulfide Precursor

Reaction Logic:

-

Precursor Synthesis: Nucleophilic aromatic substitution or transition-metal catalyzed trifluoromethylthiolation of 2-chloro-4-iodophenol.

-

Oxidation: Selective oxidation of the sulfide (

) to the sulfone (

Step-by-Step Methodology:

-

Starting Material: 2-Chloro-4-(trifluoromethylthio)phenol.

-

Solvent System: Dissolve 1.0 eq of starting material in

(DCM). -

Oxidant Addition: Cool to 0°C. Add 2.5 eq of meta-chloroperoxybenzoic acid (

-CPBA) portion-wise.-

Why: Excess oxidant ensures full conversion from sulfide

sulfoxide

-

-

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the sulfoxide intermediate.

-

-

Workup: Quench with saturated

(to reduce excess peroxide) and saturated -

Purification: Silica gel column chromatography. The sulfone is significantly more polar than the sulfide precursor.

Synthetic Workflow Diagram

Caption: Retrosynthetic strategy via sulfide oxidation to access the triflyl core.

Applications in Drug Development

The 2-chloro-4-triflylphenol scaffold serves as a potent tool in medicinal chemistry for "Lead Optimization" phases.

-

Bioisostere for Carboxylic Acids: Due to its high acidity (pKa ~6), the phenolic proton can mimic a carboxylic acid proton at physiological pH (7.4), existing largely as the phenoxide anion. This allows it to interact with positively charged residues (Arg, Lys) in protein binding pockets while offering a different solubility profile and metabolic stability compared to a carboxylate.

-

Lipophilicity Modulation: The triflyl group is a "super-lipophilic" electron withdrawer. It increases membrane permeability compared to a nitro (

) or sulfonyl methyl ( -

Metabolic Stability: The

bonds in the triflyl group are metabolically inert. Furthermore, blocking the para position with a bulky sulfone and the ortho position with chlorine prevents CYP450-mediated hydroxylation at these metabolically labile sites.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Barata-Vallejo, S., et al. (2018). Direct C–H Trifluoromethylsulfonylation of Phenols. The Journal of Organic Chemistry, 83(17), 10060–10069. Link

-

PubChem Compound Summary. 2-Chloro-4-(trifluoromethyl)phenol (Analog Reference). National Center for Biotechnology Information. Link

-

Levin, V. V., et al. (2015). Synthesis of trifluoromethyl sulfones (triflones). Russian Chemical Reviews, 84(11), 1159. Link

Sources

- 1. Chemistry of Fluorinated Carbon Acids: Synthesis, Physicochemical Properties, and Catalysis [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-4-(trifluoromethyl)phenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Acidity (pKa) Profiling of 2-Chloro-4-(trifluoromethylsulfonyl)phenol vs. 4-Nitrophenol: A Mechanistic and Experimental Guide

Executive Summary

In rational drug design and agrochemical development, the acid dissociation constant (pKa) of a phenolic compound dictates its ionization state at physiological pH, directly governing lipophilicity, membrane permeability, and target-site binding affinity. This technical guide provides an in-depth comparative analysis of the acidity of 4-nitrophenol versus 2-chloro-4-(trifluoromethylsulfonyl)phenol . By deconstructing the underlying electronic effects—specifically the super-electron-withdrawing nature of the trifluoromethylsulfonyl group—and detailing a self-validating spectrophotometric protocol, this whitepaper equips application scientists with the theoretical and practical frameworks necessary to accurately profile highly acidic phenols.

Mechanistic Causality: Electronic Determinants of Acidity

The pKa of a phenol is fundamentally dictated by the thermodynamic stability of its conjugate base (the phenoxide anion). Substituents that can delocalize or inductively disperse the negative charge will lower the pKa, increasing acidity.

The Baseline: 4-Nitrophenol

4-Nitrophenol serves as a standard reference in physical organic chemistry, possessing a well-documented aqueous pKa of 7.15 at 25°C . Compared to unsubstituted phenol (pKa 9.95), this significant increase in acidity is driven by the para-nitro (-NO₂) group. The nitro group stabilizes the phenoxide anion through two synergistic mechanisms:

-

Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the

-bond framework. -

Mesomeric Effect (-M): The

-system allows the negative charge on the phenolic oxygen to be fully delocalized onto the oxygen atoms of the nitro group.

The Super-Electron-Withdrawing Effect: 2-Chloro-4-(trifluoromethylsulfonyl)phenol

Replacing the nitro group with a trifluoromethylsulfonyl (-SO₂CF₃) group, and adding an ortho-chloro substituent, fundamentally alters the electronic landscape, creating a vastly more acidic molecule.

The para-Trifluoromethylsulfonyl Group:

The -SO₂CF₃ moiety is classified in literature as a "super-electron-withdrawing" group. The extreme electronegativity of the three fluorine atoms creates a highly electron-deficient sulfur center. This maximizes the inductive pull (-I) and enhances the ability of the sulfur d-orbitals (via negative hyperconjugation) to accept electron density from the aromatic ring (-M effect). Hammett substituent constant analyses confirm this: the

The ortho-Chloro Effect: Halogens possess a strong inductive withdrawing effect (-I) that dominates over their weak resonance donation (+M). Positioned ortho to the phenolic hydroxyl, the chlorine atom exerts a powerful, proximity-driven inductive pull directly on the adjacent phenoxide oxygen, further dispersing the localized negative charge. This ortho-substitution typically lowers the pKa by an additional ~1.4 units.

Conclusion on Causality: The combined super-withdrawing -SO₂CF₃ group and the proximal -Cl group yield an estimated pKa of ~5.05 for 2-chloro-4-(trifluoromethylsulfonyl)phenol. This makes it over two orders of magnitude more acidic than 4-nitrophenol, meaning it will exist almost entirely (>99%) as an ionized phenoxide at a physiological pH of 7.4.

Quantitative Data Comparison

The table below summarizes the electronic parameters and resulting pKa values, illustrating the additive nature of substituent effects on phenolic acidity.

| Compound | Substituents | Hammett | Primary Electronic Effects | Aqueous pKa (25°C) |

| Phenol (Reference) | None | 0.00 | N/A | 9.95 |

| 4-Nitrophenol | para-NO₂ | 0.78 | Strong -I, Strong -M | 7.15 |

| 4-(Trifluoromethylsulfonyl)phenol | para-SO₂CF₃ | 0.96 | Very Strong -I, Strong -M | ~6.48 |

| 2-Chloro-4-(trifluoromethylsulfonyl)phenol | ortho-Cl, para-SO₂CF₃ | 0.96 (-SO₂CF₃) | Very Strong -I, Strong -M, ortho -I | ~5.05 (Est.) |

Experimental Methodology: Self-Validating UV-Vis Spectrophotometric Protocol

While potentiometric titration is common, UV-Vis spectrophotometry is the gold standard for highly conjugated, chromophoric phenols . Spectrophotometry is inherently self-validating; the presence of clear isosbestic points mathematically proves that the system exists as a simple two-state equilibrium (

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Accurately weigh 10.0 mg of the target phenol.

-

Dissolve in 1.0 mL of spectroscopic-grade acetonitrile to ensure complete solvation (preventing micro-precipitation of the highly hydrophobic neutral species).

-

Dilute to 100 mL with ultra-pure water (Final concentration: 100 µg/mL; 1% v/v organic).

-

-

Buffer Series Formulation:

-

Prepare a Britton-Robinson universal buffer series (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid).

-

Adjust the pH of individual aliquots from pH 3.0 to 10.0 in increments of 0.5 pH units using 0.2 M NaOH.

-

Standardize the ionic strength to 0.1 M using KCl to prevent activity coefficient fluctuations.

-

-

Spectroscopic Titration:

-

Transfer 2.5 mL of each pH buffer into a 1 cm path-length quartz cuvette.

-

Spike the cuvette with 50 µL of the phenol stock solution and invert to mix.

-

Equilibrate the cuvette to exactly 25.0 ± 0.1 °C using a Peltier-controlled cell holder.

-

Record the absorption spectrum from 200 nm to 450 nm against a matched buffer blank.

-

Data Processing & Validation Logic

To extract the pKa, the absorbance data must be processed through a rigid validation gateway before mathematical fitting.

-

Isosbestic Point Validation (The Causality Check): Overlay all recorded spectra. You must observe at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point drifts or blurs, the data is invalid—this indicates oxidative degradation of the electron-rich phenoxide or micellar aggregation.

-

Henderson-Hasselbalch Regression: Identify the wavelength of maximum absorbance for the phenoxide anion (

). Plot the absorbance ( -

Fit the resulting sigmoidal curve using the non-linear regression form of the Henderson-Hasselbalch equation:

(Where

Workflow Visualization

The following diagram maps the logical progression of the self-validating spectrophotometric protocol.

UV-Vis spectrophotometric workflow for self-validating pKa determination.

References

-

Disulfonyl carbon acids: Hammett constants and super-electron-withdrawing effects. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

-

4-(Trifluoromethylsulfonyl)phenol Predicted Properties. LookChem. Available at: [Link]

-

Spectrometric Determination of pKa Values for Phenolic Compounds. Acta Chimica Slovenica. Available at:[Link]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethylsulfonyl Group on Phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethylsulfonyl (-SO2CF3) group, or triflyl group, stands as one of the most powerful neutral electron-withdrawing groups in organic chemistry.[1] Its profound impact on the electronic structure of aromatic systems, such as phenol, offers a versatile tool for tuning molecular properties. This guide provides a detailed examination of the physicochemical consequences of substituting a trifluoromethylsulfonyl group onto a phenol ring. We will explore its dramatic influence on acidity (pKa), the underlying principles of its inductive and resonance effects, and its quantitative electronic impact via Hammett parameters. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of trifluoromethylsulfonyl-substituted phenols and the experimental determination of their acidity, grounding theoretical concepts in practical application. Finally, we discuss the strategic application of this unique moiety in drug discovery and materials science, highlighting its role in optimizing the pharmacokinetic profiles of therapeutic agents.

Part 1: The Physicochemical Impact of the -SO2CF3 Group on the Phenolic Moiety

The introduction of a trifluoromethylsulfonyl group onto a phenol ring fundamentally alters the molecule's electronic and chemical properties. This alteration is primarily driven by the group's exceptional capacity to withdraw electron density from the aromatic system.

Dramatic Increase in Acidity (pKa Reduction)

The most striking effect of the -SO2CF3 group on phenol is the significant increase in its acidity. The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. A lower pKa value indicates a stronger acid.

The trifluoromethylsulfonyl group, particularly when positioned at the para position, drastically lowers the pKa of phenol. This is because it powerfully stabilizes the negative charge of the resulting phenoxide ion through a combination of strong inductive and resonance effects.

-

Inductive Effect (-I): The highly electronegative fluorine and oxygen atoms in the -SO2CF3 group pull electron density away from the aromatic ring through the sigma bond framework. This effect is potent, as the trifluoromethyl group enhances the electrophilicity of the sulfonyl group.[2][3]

-

Resonance Effect (-M): When the phenol deprotonates to form the phenoxide ion, the negative charge on the oxygen can be delocalized into the aromatic ring. A para-SO2CF3 group provides an extended conjugation pathway, allowing the negative charge to be delocalized onto the electronegative oxygen atoms of the sulfonyl group. This delocalization significantly stabilizes the anion, making the corresponding proton easier to remove.

Table 1: Comparison of pKa Values for Substituted Phenols

| Compound | Substituent | pKa Value |

| Phenol | -H | ~9.95 |

| 4-Nitrophenol | -NO2 | ~7.15 |

| 4-(Trifluoromethyl)phenol | -CF3 | ~8.68[4] |

| 4-(Trifluoromethylsulfonyl)phenol | -SO2CF3 | ~6.48 (Predicted)[5] |

As the data illustrates, the -SO2CF3 group imparts a much greater acidifying effect than even the strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups.

Caption: Resonance delocalization in the 4-(trifluoromethylsulfonyl)phenoxide anion.

Quantifying Electron-Withdrawing Strength: Hammett Parameters

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[6] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing nature of a group. A large positive σ value indicates a strong electron-withdrawing effect.

The -SO2CF3 group possesses one of the largest known σ values for a neutral substituent, confirming its status as a "super-electron-withdrawing group".[1][7]

Table 2: Hammett Substituent Constants (σ) for Common Electron-Withdrawing Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CF3 | 0.43 | 0.54 |

| -SO2CF3 | ~1.00[1] | ~1.65[1] |

The exceptionally high σp value for -SO2CF3 highlights the combined power of its inductive and resonance effects when positioned to conjugate with the reaction center. This potent electronic pull is a key reason for its utility in modulating molecular properties.

Part 2: Synthesis and Experimental Characterization

The reliable synthesis and characterization of trifluoromethylsulfonyl-substituted phenols are crucial for their application in research and development.

Synthetic Routes

A common and effective method for synthesizing 4-(trifluoromethylsulfonyl)phenol involves the oxidation of the corresponding trifluoromethylsulfanyl precursor, 4-(trifluoromethylsulfanyl)phenol. This transformation is typically achieved using a strong oxidizing agent.

A well-documented procedure utilizes sodium tungstate as a catalyst in the presence of hydrogen peroxide.[8][9] This method provides a high yield and is adaptable for various scales.

Caption: General workflow for the synthesis of 4-(trifluoromethylsulfonyl)phenol.

Experimental Protocol: Synthesis of 4-(Trifluoromethylsulfonyl)phenol

This protocol is adapted from established patent literature, providing a self-validating system for synthesis.[8]

Materials:

-

4-(Trifluoromethylsulfanyl)phenol

-

Sodium tungstate dihydrate

-

Octanoic acid

-

30 wt% aqueous hydrogen peroxide

-

22 wt% aqueous sodium sulfite solution

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., 2-ethylhexanoic acid)

Procedure:

-

Vessel Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 4-(trifluoromethylsulfanyl)phenol (1.0 eq), water (e.g., 0.5 parts by weight relative to substrate), octanoic acid (e.g., 0.5 parts by weight), and sodium tungstate dihydrate (catalytic amount, e.g., 0.03 eq).

-

Heating: Heat the mixture to 75°C with stirring.

-

Oxidant Addition: Add 30 wt% aqueous hydrogen peroxide (e.g., 2.1 eq) dropwise over a period of 10-17 hours, maintaining the temperature at 75°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 75°C for an additional 12-20 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Quenching: Upon completion, cool the reaction mixture and carefully add 22 wt% aqueous sodium sulfite solution dropwise to quench any remaining hydrogen peroxide.

-

Extraction and Isolation: Perform a liquid-liquid extraction. The organic layer, containing the product, is separated. The aqueous layer may be back-extracted to improve yield.

-

Purification: The combined organic layers containing the 4-(trifluoromethylsulfonyl)phenol product can be further purified by standard methods such as crystallization or chromatography if necessary.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of acidic compounds.[10][11]

Apparatus & Reagents:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Sample of 4-(trifluoromethylsulfonyl)phenol

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Accurately weigh and dissolve the 4-(trifluoromethylsulfonyl)phenol sample in a known volume of deionized water (or a suitable co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 1 mM). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[11]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of an acid.[10][11]

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized.[10]

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point is half of this value.

-

Part 3: Applications in Drug Discovery and Materials Science

The unique electronic properties imparted by the -SO2CF3 group make it a valuable substituent in the design of functional molecules, particularly in the pharmaceutical industry.

Strategic Bioisosterism and Property Modulation

In drug design, modifying a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The -SO2CF3 group serves as a powerful tool for this purpose.

-

pKa Tuning: The acidity of a functional group like a phenol has a profound effect on a drug's solubility, membrane permeability, and binding to its target. By replacing a less electron-withdrawing group (e.g., -Cl, -CF3) with a -SO2CF3 group, medicinal chemists can precisely lower the pKa of a phenolic moiety.[12] This allows for fine-tuning the ionization state of the molecule at physiological pH (~7.4), thereby optimizing its pharmacokinetic profile.

-

Metabolic Stability: The trifluoromethyl group itself is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[13] The entire -SO2CF3 group is chemically robust and resistant to many metabolic pathways.

-

Binding Interactions: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially introducing new, favorable interactions with a biological target. The strong dipole moment of the group can also influence long-range electrostatic interactions.

The trifluoromethylsulfonyl group is considered a bioisostere for other groups, but its extreme electron-withdrawing nature often places it in a class of its own for achieving specific electronic and acidity profiles that are otherwise unattainable.[14][15]

Use in Advanced Materials

Beyond pharmaceuticals, the chemical and thermal stability conferred by the trifluoromethylsulfonyl group makes it a candidate for incorporation into high-performance polymers and other functional materials. Its introduction can enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics required for advanced applications.[16]

Conclusion

The trifluoromethylsulfonyl group is far more than a simple substituent; it is a strategic tool for molecular design. Its unparalleled electron-withdrawing capacity, a synergistic consequence of powerful inductive and resonance effects, allows for the dramatic and predictable modulation of the properties of phenolic compounds. By significantly lowering pKa values and altering the electronic landscape of the aromatic ring, the -SO2CF3 group provides researchers and drug developers with a unique capability to fine-tune acidity, enhance metabolic stability, and introduce new binding interactions. The robust synthetic methodologies and clear-cut analytical protocols available make the incorporation and characterization of this "super-electron-withdrawing group" an accessible and powerful strategy in the pursuit of novel therapeutics and advanced materials.

References

-

4-(Trifluoromethylsulfonyl)phenol - LookChem.

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate.

-

WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents.

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

-

WO/2017/014214 METHOD FOR PRODUCING 4-(TRIFLUOROMETHYLSULFONYL)PHENOL COMPOUND - WIPO Patentscope.

-

The Strategic Application of Phenyl Trifluoromethanesulfonate in Natural Product Total Synthesis: A Methodological Overview - Benchchem.

-

The molecular structure of N-fluorobis(trifluoromethanesulfonyl)imide, NF(SO2CF3)2, as studied in the gas phase by electron diffraction restrained by ab initio calculations - Dalton Transactions (RSC Publishing).

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC.

-

Super acidifiers: the origin of the exceptional electron transmission capability of the SO2CF3 group in carbanion stabilization - PubMed.

-

Super acidifiers: the origin of the exceptional electron transmission capability of the SO2CF3 group in carbanion stabilization - Organic & Biomolecular Chemistry (RSC Publishing).

-

Synthesis routes of 4-(Trifluoromethyl)phenol - Benchchem.

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia.

-

Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation.

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds.

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.

-

Hammett equation - Wikipedia.

-

Absolute pKa Determinations for Substituted Phenols - AFIT.

-

Applications of Hammett Equation: Substituent and Reaction Constants.

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.

-

4-Trifluoromethylphenol CAS#: 402-45-9 - ChemicalBook.

-

(PDF) Absolute p K a Determinations for Substituted Phenols - ResearchGate.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

-

Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed.

-

Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition - Fraunhofer-Publica.

-

The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs - Chemical Communications (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The molecular structure of N-fluorobis(trifluoromethanesulfonyl)imide, NF(SO2CF3)2, as studied in the gas phase by electron diffraction restrained by ab initio calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Super acidifiers: the origin of the exceptional electron transmission capability of the SO2CF3 group in carbanion stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. jelsciences.com [jelsciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

Technical Guide: Solubility Profile and Handling of 2-Chloro-4-(trifluoromethylsulfonyl)phenol

[1]

CAS Number: 68722-60-1

Molecular Formula:

Executive Summary

2-Chloro-4-(trifluoromethylsulfonyl)phenol is a highly specialized intermediate used primarily in the synthesis of agrochemicals and pharmaceutical agents.[1] Its chemical behavior is dominated by the trifluoromethylsulfonyl (triflyl,

This guide provides researchers with a definitive solubility profile and handling framework. The compound’s high acidity (relative to phenol) and lipophilicity dictate specific solvent choices for dissolution, extraction, and purification.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its three key structural features:

-

The Phenolic Hydroxyl (-OH): Normally a weak acid (pKa ~10), but in this molecule, its acidity is drastically increased by the electron-withdrawing triflyl group and the ortho-chlorine atom.[1]

-

The Triflyl Group (

): A bulky, polar, yet lipophilic moiety.[1] It enhances solubility in polar aprotic solvents while maintaining solubility in chlorinated organic solvents.[1] -

The Chloro Substituent: Adds lipophilicity (increasing LogP) and reduces water solubility in the neutral state.[1]

Calculated Properties

| Property | Value (Est.) | Context |

| pKa | 5.8 ± 0.5 | Moderately acidic; deprotonates at physiological pH.[1] |

| LogP | 2.6 – 2.9 | Moderately lipophilic; partitions into organic layers in acidic conditions.[1] |

| H-Bond Donors | 1 | The phenolic proton. |

| H-Bond Acceptors | 3 | Sulfonyl oxygens and phenolic oxygen.[1] |

Solubility Data & Solvent Selection

The following table categorizes solvent suitability based on the compound's polarity and acidity.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for stock solutions.[1] The sulfonyl group interacts favorably with high-dielectric solvents.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Good for reactions and transfers.[1] Proticity stabilizes the phenolic dipole.[1] |

| Chlorinated | DCM, Chloroform | Good | Excellent for extraction from acidic aqueous phases.[1] |

| Ethers | THF, Ethyl Acetate | Good | Suitable for general handling.[1] THF is ideal for reactions involving deprotonation.[1] |

| Hydrocarbons | Hexane, Heptane | Low / Insoluble | Poor solubility at room temperature.[1] May serve as an anti-solvent for recrystallization.[1] |

| Aqueous | Water (Neutral/Acidic) | Very Low (<1 mg/mL) | The neutral molecule is hydrophobic.[1] |

| Aqueous | Water (Basic, pH > 8) | High | Forms the water-soluble phenolate anion ( |

Critical Solvent Logic

-

For Stock Solutions: Use DMSO or Methanol .[1] DMSO is preferred for biological assays due to low volatility and high solubilizing power.[1]

-

For Extraction: Use Dichloromethane (DCM) or Ethyl Acetate .[1] Ensure the aqueous phase is acidified (pH < 4) to keep the phenol neutral and in the organic layer.[1]

-

For Purification: A mixture of Hexane/Ethyl Acetate is typically effective for silica gel chromatography.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Concentration: 26.06 mg/mL[1]

-

Weighing: Accurately weigh 26.1 mg of 2-Chloro-4-(trifluoromethylsulfonyl)phenol into a glass vial.

-

Note: Avoid using plastic weigh boats if static is an issue; the solid can be fine and static-prone.[1]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.[1]

-

Visual Check: Solution should be clear and colorless to pale yellow.[1]

-

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months if kept dry.[1]

Protocol B: pH-Switch Liquid-Liquid Extraction (Purification)

This protocol exploits the compound's acidity to remove non-acidic impurities.[1]

-

Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc) .

-

Base Wash (Extraction): Extract the organic layer with 5% Sodium Bicarbonate (

) solution (pH ~8.5).[1] -

Separation: Discard the organic layer (containing impurities).[1]

-

Acidification: Carefully acidify the aqueous layer with 1M HCl until pH < 3.[1]

-

Observation: The product will precipitate or form an oil as it reprotonates.[1]

-

-

Re-extraction: Extract the cloudy aqueous mixture with fresh DCM or EtOAc (3x).

-

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Visualization of Workflows

Figure 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

Caption: Decision tree for solvent selection based on experimental intent, leveraging the compound's acidity and polarity.

Figure 2: Acid-Base Partitioning Mechanism

Visualizing the chemical state changes during extraction.[1]

Caption: The reversible deprotonation of the phenol allows for selective partitioning between organic and aqueous phases.[1]

Handling & Stability

-

Hygroscopicity: The triflyl group can induce mild hygroscopicity.[1] Store under inert atmosphere (Nitrogen/Argon) if high precision is required.[1]

-

Thermal Stability: Generally stable up to ~100°C. Avoid excessive heating in basic media to prevent potential hydrolysis of the triflyl group (though

is more robust than -

Safety:

References

-

PubChem. (2025).[1][3] 4-Trifluoromethanesulfonylphenol (Analog Data). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][4][5] (Reference for Hammett substituent constants and lipophilicity estimation).

-

Kaljurand, I., et al. (2019).[1] Experimental pKa values of substituted phenols and sulfonamides. Journal of Physical Organic Chemistry. (Contextual data for triflyl-substituted acidity).

Sources

- 1. 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. 1-Propanol, 2-methoxy-, 1-acetate | C6H12O3 | CID 51132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echa.europa.eu [echa.europa.eu]

The Triflone Advantage: A Technical Whitepaper on 3-Chloro-4-Hydroxy Phenyl Trifluoromethyl Sulfone

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone of rational drug design[1]. Among fluorinated motifs, the trifluoromethyl sulfone (triflone,

Because chemical nomenclature often varies across commercial suppliers and literature, identifying the correct synonyms is critical for procurement, regulatory compliance, and literature mining. This guide synthesizes the chemical identity, mechanistic utility, and self-validating synthetic protocols for this critical building block, empowering researchers to leverage its unique physicochemical properties.

Chemical Identity & Synonyms

The compound commonly referred to as "3-chloro-4-hydroxy phenyl trifluoromethyl sulfone" is formally named based on the phenol core in IUPAC nomenclature. The presence of the triflone group at the para position relative to the hydroxyl group, and the chlorine atom at the ortho position, dictates its structural identity[3].

Quantitative Chemical Profile

| Property | Value |

| Standard IUPAC Name | 2-Chloro-4-(trifluoromethylsulfonyl)phenol |

| CAS Registry Number | 68722-60-1 |

| Molecular Formula | |

| Molecular Weight | 260.62 g/mol |

| Hammett Constant ( | 0.96 |

| Hammett Constant ( | 0.92 |

Comprehensive Synonym Index

To ensure accurate database querying and reagent sourcing, researchers should utilize the following validated synonyms[3][4]:

-

2-Chloro-4-(trifluoromethylsulfonyl)phenol (Primary IUPAC)

-

2-Chloro-4-((trifluoromethyl)sulfonyl)phenol

-

3-Chloro-4-hydroxyphenyl trifluoromethyl sulfone

-

4-(Trifluoromethylsulfonyl)-2-chlorophenol

-

2-Chloro-4-trifluoromethanesulfonylphenol

Mechanistic Role of the Triflone Motif in Drug Design

The inclusion of the

Electronic Effects: The triflone group is one of the most potent neutral electron-withdrawing groups known to organic chemistry[5]. With a Hammett para-substituent constant (

Causality in Application:

-

pKa Modulation: The strong inductive and resonance withdrawal from the triflone group, combined with the inductive pull of the ortho-chlorine, significantly lowers the pKa of the phenolic

. This makes the phenol highly acidic, allowing it to exist as a phenoxide anion at physiological pH, which is critical for binding to cationic pockets in target proteins (e.g., kinase hinge regions)[1]. -

Metabolic Stability: Unlike electron-rich phenols that are rapidly cleared via oxidative metabolism (e.g., by Cytochrome P450 enzymes), this highly electron-deficient ring is highly resistant to oxidative degradation[6].

Electronic push-pull dynamics of 3-chloro-4-hydroxy phenyl trifluoromethyl sulfone.

Experimental Workflows: Synthesis & Validation

Synthesizing aryl triflones requires precise control over radical intermediates. Traditional methods using triflyl chloride (

Protocol 1: Copper-Mediated Trifluoromethylsulfonylation

Objective: Convert 2-chloro-4-iodophenol to 3-chloro-4-hydroxy phenyl trifluoromethyl sulfone.

Causality of Reagents: Copper(I) is essential as it acts as a single-electron transfer (SET) agent. It reduces the oxidant to generate a radical, which then reacts with Langlois' reagent to form the active

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-iodophenol (1.0 equiv), Langlois' reagent (

, 3.0 equiv), and -

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen rapidly quenches the

radical intermediate, leading to dimerization and drastically reduced yields. -

Solvent Addition: Inject anhydrous DMSO (0.2 M relative to the substrate) via syringe.

-

Reaction Execution: Heat the mixture to 110°C in a pre-heated oil bath for 16 hours. The mixture will transition from a red suspension to a dark brown solution as the active copper species is generated.

-

Quenching: Cool to room temperature and dilute with ethyl acetate. Filter the crude mixture through a short pad of Celite to remove insoluble copper salts.

Copper-mediated trifluoromethylsulfonylation workflow using Langlois' reagent.

Protocol 2: Self-Validating Analytical Workflow

To ensure the integrity of the synthesized or purchased 3-chloro-4-hydroxy phenyl trifluoromethyl sulfone, researchers must employ a self-validating analytical system. The presence of the fluorine atoms makes

-

In-Process Control (IPC) via

NMR:-

Action: Withdraw a 0.1 mL aliquot of the reaction mixture, dilute in

, and acquire a rapid -

Validation Logic: Unreacted Langlois' reagent appears as a peak at approximately

. The successful formation of the aryl triflone product is confirmed by the emergence of a sharp singlet at -

Failure Mode: If a peak is observed around

, it indicates the formation of an aryl trifluoromethyl sulfide (

-

-

LC-MS Confirmation:

-

Action: Run the purified sample on an LC-MS in negative electrospray ionization (ESI-) mode.

-

Validation Logic: Due to the highly acidic nature of the phenol (exacerbated by the triflone group), the molecule ionizes exceptionally well in negative mode. Look for the

peak at

-

Conclusion

3-chloro-4-hydroxy phenyl trifluoromethyl sulfone (CAS 68722-60-1) is a powerful building block in the arsenal of modern medicinal chemists. By understanding its precise synonyms, the profound electronic impact of its

References

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 68722-60-1|2-Chloro-4-((trifluoromethyl)sulfonyl)phenol|BLD Pharm [bldpharm.com]

- 4. CAS:68722-60-1, 2-Chloro-4-((trifluoromethyl)sulfonyl)phenol-毕得医药 [bidepharm.com]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethylsulfonyl)phenol: Safety, Handling, and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Chloro-4-(trifluoromethylsulfonyl)phenol is a halogenated aromatic compound. The presence of a chlorine atom and a trifluoromethylsulfonyl group on the phenol ring suggests that this compound may exhibit particular reactivity and toxicity profiles that warrant careful handling.

Table 1: Physical and Chemical Properties of 2-Chloro-4-((trifluoromethyl)sulfonyl)phenol

| Property | Value | Source |

| CAS Number | 68722-60-1 | [1] |

| Molecular Formula | C₇H₄ClF₃O₃S | |

| Molecular Weight | 260.62 g/mol | |

| SMILES Code | OC1=CC=C(S(=O)(C(F)(F)F)=O)C=C1Cl | |

| Storage Temperature | Information not available | [1] |

Hazard Assessment and GHS Classification (Inferred)

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-4-(trifluoromethylsulfonyl)phenol, the following Globally Harmonized System (GHS) classification is inferred from the hazard profiles of structurally related compounds such as 2-chloro-4-(trifluoromethyl)phenol and other halogenated phenols. Researchers must handle this compound with the assumption that it possesses these hazards until a verified SDS is available.

Table 2: Inferred GHS Classification for 2-Chloro-4-(trifluoromethylsulfonyl)phenol

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram (Inferred):

Signal Word (Inferred): Warning

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the essential steps for safely handling 2-Chloro-4-(trifluoromethylsulfonyl)phenol in a laboratory setting. This workflow is designed to minimize exposure and mitigate risks.

Preparation and Engineering Controls

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

-

Fume Hood: All handling of 2-Chloro-4-(trifluoromethylsulfonyl)phenol, including weighing and solution preparation, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure adequate ventilation in the laboratory.

-

Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following should be considered the minimum requirement:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.

-

Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Experimental Procedure

-

Weighing: Weigh the compound in a fume hood on a tared weigh boat.

-

Solution Preparation: Add the compound to the solvent slowly and carefully to avoid splashing.

-

Reaction Setup: Ensure all glassware is properly secured and the reaction is set up within the fume hood.

-

Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

-

Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before handling.

Decontamination and Waste Disposal

-

Decontamination: Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.

-

Waste Collection: Collect all waste containing 2-Chloro-4-(trifluoromethylsulfonyl)phenol in a designated, labeled, and sealed hazardous waste container.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of 2-Chloro-4-(trifluoromethylsulfonyl)phenol.

First-Aid Measures (Inferred)

In the event of exposure, immediate action is crucial. The following first-aid measures are based on general procedures for hazardous phenolic compounds.

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: In case of eye contact, rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Emergency Procedures: Spills and Fire

Spill Response

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to your institution's EHS office.

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecotoxicological Information

As of the date of this guide, detailed toxicological and ecotoxicological data for 2-Chloro-4-(trifluoromethylsulfonyl)phenol are not available in the public domain. The EPA's CompTox Chemicals Dashboard does not currently list toxicological data for this specific compound. Given the presence of chlorinated and fluorinated functionalities, it should be assumed that this compound may be harmful to aquatic life and persistent in the environment. All releases to the environment should be avoided.

Disposal Considerations

All waste containing 2-Chloro-4-(trifluoromethylsulfonyl)phenol must be treated as hazardous waste.

-

Waste Classification: Classify the waste according to local, state, and federal regulations.

-

Containerization: Use appropriate, sealed, and labeled containers for waste collection.

-

Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory waste streams.

Conclusion

The safe handling of 2-Chloro-4-(trifluoromethylsulfonyl)phenol requires a proactive and cautious approach, especially in the absence of a comprehensive, verified Safety Data Sheet. The information and protocols outlined in this guide are based on the best available data for structurally related compounds and are intended to provide a framework for minimizing risk. It is the responsibility of every researcher to conduct a thorough risk assessment before using this compound and to adhere to all institutional and regulatory safety guidelines.

References

- MilliporeSigma.

- Tokyo Chemical Industry Co., LTD.Safety Data Sheet - 4-Bromo-2-(trifluoromethyl)phenol. (March 04 2023).

- U.S. Environmental Protection Agency.2-Chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)

- ChemicalBook.2-CHLORO-4-(METHYLSULFONYL)

- Fisher Scientific.

- ChemScene.

- MilliporeSigma.2-Chloro-4-(trifuloromethyl)phenol | 35852-58-5.

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol.[Link]

- Thermo Fisher Scientific.

- Tokyo Chemical Industry (India) Pvt. Ltd.2-Chloro-4-(trifluoromethyl)phenol 35852-58-5.

- BLDpharm.68722-60-1|2-Chloro-4-((trifluoromethyl)sulfonyl)phenol.

Sources

- 1. 68722-60-1|2-Chloro-4-((trifluoromethyl)sulfonyl)phenol|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Lipophilicity and LogP Values of Triflyl-Substituted Phenols

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] For researchers in drug discovery and medicinal chemistry, the ability to precisely modulate lipophilicity is a cornerstone of rational drug design. The trifluoromethylsulfonyl (triflyl, -SO₂CF₃) group is a powerful and unique substituent used to modify the properties of parent molecules, particularly phenols. This guide provides an in-depth technical exploration of the lipophilicity of triflyl-substituted phenols, focusing on the theoretical underpinnings, experimental determination, and computational prediction of the octanol-water partition coefficient (LogP), the most common quantifier of lipophilicity.[3][4]

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey through a series of biological membranes and aqueous compartments. A molecule's ability to navigate this environment is largely dictated by its lipophilicity.[1]

-

Too Hydrophilic (Low LogP): The compound may exhibit poor absorption through the lipid-rich gut wall and struggle to cross cellular membranes to reach intracellular targets. It is likely to be rapidly excreted.

-

Too Lipophilic (High LogP): The compound may have low aqueous solubility, leading to poor formulation and bioavailability. It can become sequestered in fatty tissues, leading to a longer half-life and potential toxicity, and may be subject to extensive metabolic breakdown in the liver.[2][5]

The "Rule of Five," a set of guidelines for oral bioavailability, famously includes a LogP value of less than 5 as a key parameter.[2][5] Therefore, the strategic modification of a lead compound's LogP is a primary goal for medicinal chemists to achieve an optimal balance for ADMET properties.

Defining LogP and LogD

The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral solute in a two-phase system of two immiscible solvents, almost universally n-octanol and water.[4][5] The logarithm of this value, LogP , is used for convenience.

LogP = log₁₀ ([Solute]ₙ-ₒ꜀ₜₐₙₒₗ / [Solute]ₐᵩᵤₑₒᵤₛ)

For ionizable compounds like phenols, the lipophilicity becomes pH-dependent. The distribution coefficient (LogD) is used, which considers all forms of the compound (neutral and ionized) at a specific pH, typically physiological pH 7.4.[2]

LogD = log₁₀ ([All Species]ₙ-ₒ꜀ₜₐₙₒₗ / [All Species]ₐᵩᵤₑₒᵤₛ)

This distinction is crucial for phenols, as their acidity (pKa) directly impacts the LogD value at physiological pH.

The Trifluoromethylsulfonyl (-SO₂CF₃) Group: A Unique Modifier

The triflyl group is more than just a bulky, fluorinated substituent. Its profound impact on a molecule's properties stems from a combination of powerful electronic and steric effects.

Extreme Electron-Withdrawing Nature

The triflyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This is due to the synergistic effect of:

-

The Sulfonyl Group (-SO₂-): The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms.

-

The Trifluoromethyl Group (-CF₃): The three fluorine atoms are intensely electronegative, pulling electron density away from the sulfur atom through strong inductive effects.[6][7]

This potent electron withdrawal has a cascading effect on the attached phenol ring.

Impact on Phenolic Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Electron-withdrawing groups stabilize this negative charge, thereby increasing the phenol's acidity (i.e., lowering its pKa).[8][9] The triflyl group dramatically increases the acidity of the phenolic proton.[6]

This is a critical consideration for LogD. A lower pKa means that at physiological pH (7.4), a larger fraction of the triflyl-substituted phenol will exist in its ionized (phenoxide) form. This ionized form is significantly more water-soluble and less lipophilic than the neutral form, which can lead to a substantial decrease in the overall LogD₇.₄ value.

Experimental Determination of LogP

While computational models are invaluable, experimentally determined LogP values remain the "gold standard" for accuracy.[10] The two most common methods are the shake-flask method and HPLC-based approaches.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the classical, direct method for LogP determination.[10][11] It directly measures the concentration of the solute in both phases after they have reached equilibrium.

Self-Validating Experimental Protocol: Shake-Flask Method

Objective: To determine the LogP of a triflyl-substituted phenol in the range of -2 to 4.[11][12]

Materials:

-

Test Compound (purity > 99%)

-

n-Octanol (analytical grade)

-

Deionized Water (or appropriate buffer for LogD)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC)

Methodology:

-

Solvent Preparation (Critical for Accuracy):

-

Rationale: To ensure thermodynamic equilibrium, each solvent phase must be pre-saturated with the other before the experiment begins.[13]

-

Procedure: Vigorously shake equal volumes of n-octanol and water in a large vessel for 24 hours at the experimental temperature. Allow the phases to separate completely (at least 24 hours) before use.[13]

-

-

Preliminary Estimation (Optional but Recommended):

-

Rationale: An initial estimate (e.g., from computational software) helps in choosing appropriate phase volume ratios and sample concentrations.

-

Procedure: Use a reliable software package to calculate an estimated LogP.

-

-

Partitioning Experiment:

-

Rationale: The experiment is run in triplicate with varying phase ratios to ensure the final LogP value is independent of these conditions.[12]

-

Procedure:

-

Prepare three sets of centrifuge tubes.

-

Add a known, small amount of the test compound (dissolved in the phase it is more soluble in) to each tube. The final concentration should not exceed 0.01 M in either phase.

-

Add the pre-saturated n-octanol and water to achieve different volume ratios (e.g., 1:1, 2:1, 1:2).

-

Cap the tubes tightly and shake vigorously for 5-10 minutes.

-

Place the tubes in a thermostated environment (e.g., 25°C) and allow them to equilibrate with gentle agitation for at least 24 hours.

-

-

-

Phase Separation:

-

Rationale: Complete separation of the two phases without cross-contamination is essential for accurate measurement. Emulsion formation is a common source of error.

-

Procedure: Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 15-30 minutes until a sharp interface is observed.[13]

-

-

Quantification:

-

Rationale: An accurate and sensitive analytical method is required to determine the concentration in each phase.

-

Procedure:

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) phases using a pre-calibrated analytical method like HPLC-UV.

-

Calculate the mass balance to ensure the total amount of substance recovered is close to the amount initially added (e.g., within 90-110%).[12]

-

-

-

Calculation:

RP-HPLC Method (OECD Guideline 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more resource-sparing alternative for estimating LogP.[14][15] This indirect method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[10][16]

The method relies on creating a calibration curve using a series of reference compounds with accurately known LogP values.[15] The retention factor (k) is calculated for each standard, and log(k) is plotted against the known LogP. The test compound is then run under the same chromatographic conditions, and its LogP is determined by interpolation from the calibration curve.[10]

Computational Prediction of LogP

In silico methods for predicting LogP are essential for high-throughput screening and early-stage drug design, where experimental determination is impractical.[17] These methods can be broadly categorized.

Table 1: Comparison of Computational LogP Prediction Methods

| Method Type | Principle | Examples | Advantages | Disadvantages |

| Fragment-based | Sums the contributions of individual atoms or molecular fragments. Based on extensive experimental data. | ALOGP, miLOGP, ClogP, ChemAxon's logP[18][19] | Very fast, good accuracy for common chemical space. | Can be inaccurate for novel structures or those with complex intramolecular interactions not present in the training set.[20] |

| Property-based | Correlates LogP with whole-molecule properties like molecular surface area, polar surface area (PSA), and topological indices. | XlogP3[17] | Fast, considers the molecule as a whole. | Accuracy depends heavily on the quality and relevance of the descriptors used. |

| Physics-based | Calculates the free energy of solvation in both octanol and water using quantum mechanics (QM) or molecular mechanics (MM) force fields. | SMD model, Molecular Dynamics Simulations[18][21] | Based on fundamental physical principles, can handle novel structures. | Computationally very expensive, accuracy is highly dependent on the chosen model and parameters.[18][21] |

Challenges for Fluorinated Compounds

Standard LogP prediction methods can struggle with highly fluorinated compounds like triflyl-substituted phenols.[20][22] The unique electronic environment and potential for intramolecular hydrogen bonding can lead to prediction errors. Recent studies have highlighted the need for specialized datasets and machine learning models trained specifically on fluorinated molecules to improve accuracy.[20][22] Empirical methods like ALOGP and miLOGP have sometimes been found to outperform more complex physics-based models for certain sets of fluorinated compounds, highlighting the complexity of accurate prediction.[18]

Data Summary: LogP of Triflyl-Substituted Phenols

The introduction of a triflyl group generally increases the lipophilicity compared to a simple phenol, but its effect is modulated by its position and the molecule's overall structure.

Table 2: Exemplary LogP Values for Substituted Phenols Note: This table is illustrative. Experimental values can vary based on the specific method used. Computational values are highly algorithm-dependent.

| Compound | Structure | Experimental LogP (Method) | Calculated LogP (ALOGP) | Key Insight |

| Phenol | C₆H₅OH | 1.48 (Shake-Flask) | 1.45 | Baseline reference. |

| 4-Trifluoromethyl-sulfonylphenol | 4-(CF₃SO₂)C₆H₄OH | ~2.5 - 3.0 (Est.) | ~2.8 | The -SO₂CF₃ group significantly increases lipophilicity over the parent phenol. |

| 4-Nitrophenol | 4-(NO₂)C₆H₄OH | 1.91 (Shake-Flask)[23] | 1.89 | The nitro group is also electron-withdrawing and increases LogP, but the effect of the triflyl group is generally stronger. |

| 4-Fluorophenol | 4-(F)C₆H₄OH | 1.55 (Shake-Flask) | 1.58 | A single fluorine atom has a much smaller impact on lipophilicity compared to the triflyl group. |

The key takeaway is that while the triflyl group itself has a high hydrophobic contribution, its powerful electron-withdrawing effect drastically lowers the pKa. This leads to a situation where the LogP (of the neutral species) is high, but the LogD₇.₄ (at physiological pH) may be significantly lower due to ionization. This dual nature makes the triflyl group a sophisticated tool for medicinal chemists to fine-tune a molecule's properties.

Conclusion and Future Outlook

The triflyl group is a powerful tool for modulating the lipophilicity of phenols. Its strong electron-withdrawing nature not only contributes directly to lipophilicity but also profoundly influences the compound's pKa, which in turn governs the pH-dependent LogD. For researchers and drug development professionals, a comprehensive understanding of these effects is paramount.

Accurate determination of LogP/LogD requires a careful selection of methods. The shake-flask method, while labor-intensive, provides the most direct and reliable data. HPLC-based methods offer a high-throughput alternative suitable for screening larger sets of compounds. While computational tools are indispensable for early-stage design, their predictions for heavily functionalized and fluorinated compounds must be treated with caution and validated experimentally whenever possible. As machine learning models trained on more diverse and specific chemical spaces become available, the accuracy of in silico predictions for complex molecules like triflyl-substituted phenols is expected to improve, further empowering the rational design of next-generation therapeutics.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023).

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus. (2023).

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- High throughput HPLC method for determining Log P values.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.

- Test No.

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. ECHA.

- Test No.

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2017). Beilstein Journal of Organic Chemistry.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv.

- ML for LogP and pKa in Fluorine-Containing Deriv

- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry.

- Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. (2019).

- The decreasing order of acidity of the following phenol deriv

- Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021). ChemAxon.

- Rapid Method for Estim

- State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). Trends in Analytical Chemistry.

- Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. (2024). Medium.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride... (2002). Royal Society of Chemistry.

- The CF3SO2F triflylation of phenols (phenolate as reactive species) and... (2025).

- Potential energy surface profiles of the trifluoromethyl groups... (2025).

- What is the effect of the -NO² group on the acidic strength of phenol? (2018). Quora.

- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC.

- LogP—Making Sense of the Value. ACD/Labs.

- Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics... (2020). PMC.

- Plot of logP parameter (experimental, Table 1) vs. I.

- Acidity and Lipophilicity of Nitrophenol Derivatives.

- Techniques for Analysis of Plant Phenolic Compounds. PMC.

- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry Research Group.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry.

- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2021). IAPC Journals.

- An In-depth Technical Guide to the Discovery and History of Substituted Phenols. (2025). Benchchem.

- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimid

- Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). MDPI.

- Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. PMC.

Sources

- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. acdlabs.com [acdlabs.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. mdpi.com [mdpi.com]

- 8. The decreasing order of acidity of the following phenol derivatives is: .. [askfilo.com]

- 9. quora.com [quora.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. enfo.hu [enfo.hu]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 17. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. connectsci.au [connectsci.au]

- 19. chemaxon.com [chemaxon.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: O-Alkylation Protocols for 2-Chloro-4-(trifluoromethylsulfonyl)phenol

Introduction & Chemical Context

Target Molecule: 2-Chloro-4-(trifluoromethylsulfonyl)phenol CAS: [Distinct from 4-triflylphenol; Analogous handling required] Molecular Class: Super-acidic Phenol / Electron-Deficient Arene

The Challenge: The "Stability Trap"

The O-alkylation of 2-Chloro-4-(trifluoromethylsulfonyl)phenol presents a specific paradox in organic synthesis known as the "Stability Trap."

-

Electronic Deactivation: The para-trifluoromethylsulfonyl group (

, "Triflyl") is one of the strongest known electron-withdrawing groups (Hammett -

Acidity vs. Nucleophilicity: These substituents drop the pKa of the phenol from ~10 (unsubstituted) to an estimated range of 5.5 – 6.5 . While this makes deprotonation trivial (weak bases suffice), the resulting phenoxide anion is highly stabilized and "hard." It holds its negative charge tightly, making it a poor nucleophile for

attack.

Standard protocols (e.g.,

Mechanistic Strategy: Breaking the Ion Pair

To drive this reaction, we must destabilize the phenoxide-cation pair to expose the oxygen for attack.

The "Cesium Effect"

For direct alkylation, we utilize the Cesium Effect .[1] Large cations like Cesium (

Method Selection Matrix

Use the following logic to select your protocol:

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile type and scale.

Protocol A: The Gold Standard (Cesium-Mediated)

Best for: Primary alkyl halides (Iodides/Bromides), Lab scale (<10g), High-value intermediates.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Chloro-4-(trifluoromethylsulfonyl)phenol (1.0 equiv)

-

Electrophile: Alkyl Iodide (1.2 equiv) or Alkyl Bromide (1.5 equiv + 0.1 equiv NaI)

-

Base: Cesium Carbonate (

), 1.5 – 2.0 equiv. -

Solvent: Anhydrous DMF or NMP (0.2 M concentration). Avoid Acetone.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-